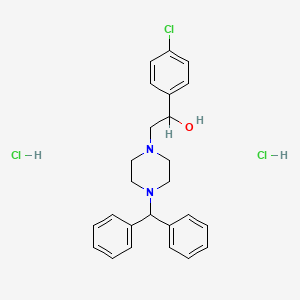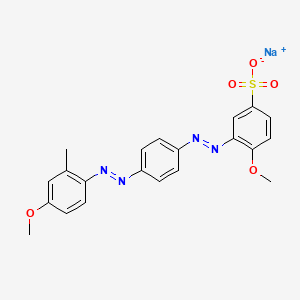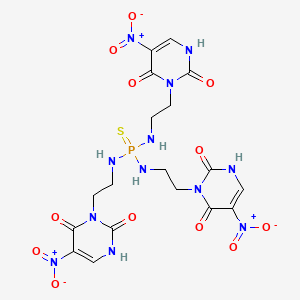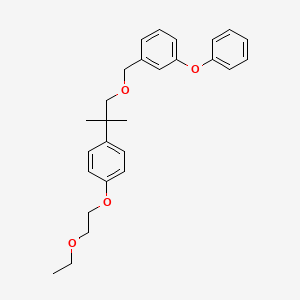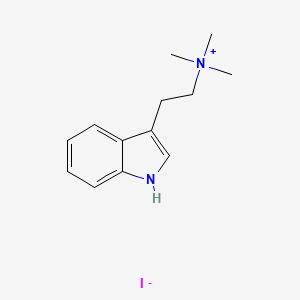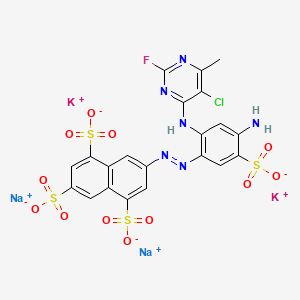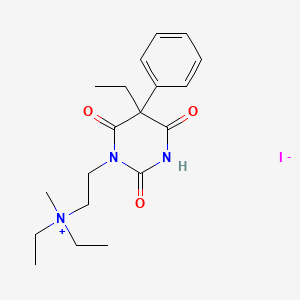
Barbetonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbetonium iodide is a chemical compound with the molecular formula C19H28N3O3I. It is known for its unique properties and potential applications in various fields of science and industry. This compound is characterized by its iodide ion, which plays a crucial role in its chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Barbetonium iodide typically involves the reaction of Barbetonium with iodine or iodide salts under controlled conditions. One common method is the direct iodination of Barbetonium using iodine in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Barbetonium iodide undergoes various chemical reactions, including:
Oxidation: The iodide ion can be oxidized to iodine, which can further participate in various organic transformations.
Reduction: The compound can be reduced to form different iodide species, depending on the reducing agent used.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and phosphines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molecular iodine, while substitution reactions can produce a variety of iodinated organic compounds.
Wissenschaftliche Forschungsanwendungen
Barbetonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in iodination reactions and the preparation of iodinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in diagnostic imaging and as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of Barbetonium iodide involves its interaction with molecular targets through its iodide ion. The iodide ion can participate in redox reactions, leading to the formation of reactive iodine species. These species can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but they may involve the modulation of cellular redox states and the inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Barbetonium iodide can be compared with other iodide-containing compounds, such as:
Samarium(II) iodide: Known for its use as a reducing agent in organic synthesis.
Copper(I) iodide: Used in thin-film deposition and as a hole-transport material in solar cells.
Lead iodide: Utilized in perovskite solar cells and other optoelectronic applications.
This compound stands out due to its unique combination of properties, including its reactivity and potential applications in various fields. Its versatility makes it a valuable compound for both research and industrial purposes.
Eigenschaften
CAS-Nummer |
6191-48-6 |
|---|---|
Molekularformel |
C19H28IN3O3 |
Molekulargewicht |
473.3 g/mol |
IUPAC-Name |
diethyl-[2-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)ethyl]-methylazanium;iodide |
InChI |
InChI=1S/C19H27N3O3.HI/c1-5-19(15-11-9-8-10-12-15)16(23)20-18(25)21(17(19)24)13-14-22(4,6-2)7-3;/h8-12H,5-7,13-14H2,1-4H3;1H |
InChI-Schlüssel |
YQPJJELNEKTZSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC[N+](C)(CC)CC)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



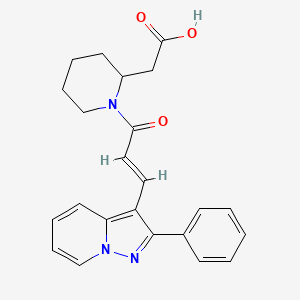
![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)

